molecular formula C24H20ClN3O2 B2694717 2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide CAS No. 898433-76-6

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

Cat. No. B2694717
CAS RN: 898433-76-6
M. Wt: 417.89
InChI Key: PSUPLRQXZAWWPP-UHFFFAOYSA-N
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Description

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide, also known as C16, is a synthetic compound that has gained attention in scientific research due to its potential as an anticancer drug.

Scientific Research Applications

Synthesis and Biological Evaluation

A series of substituted 3-(3-chlorobenzoyl)-N-phenylindolizine-1-carboxamides, closely related to the specified compound, were synthesized from 3-chlorobenzoyl-indolizine-1-carboxylic acid and substituted aromatic amines. These compounds showed excellent in vitro activities against tuberculosis, cancer, inflammation, and bacteria. Molecular docking studies further supported their anticancer potential (Mahanthesha et al., 2022).

Antimicrobial and Antitumor Activities

The applications of 2-arylhydrazononitriles in synthesis have been explored to prepare a wide variety of heterocyclic substances, including indolizine derivatives with promising antimicrobial activities against Gram-negative and Gram-positive bacteria and yeast. These studies demonstrate the potential of indolizine derivatives as a platform for developing new antimicrobial agents (Behbehani et al., 2011).

Heterocyclic Synthesis

The utility of enaminonitriles in heterocyclic synthesis was demonstrated through the preparation of new pyrazole, pyridine, and pyrimidine derivatives based on indolizine structures. These compounds were synthesized to explore their potential in various biological applications, indicating the versatility of indolizine compounds in producing a range of biologically active molecules (Fadda et al., 2012).

Novel Synthesis for Tropical Diseases

Indolizine amides, including structures similar to the specified compound, have been synthesized for potential application in treating tropical diseases. These syntheses demonstrate the strategic use of indolizine core structures for efficient derivatization, highlighting the potential of these compounds in medicinal chemistry and drug development (Zhang et al., 2014).

properties

IUPAC Name

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O2/c1-14-6-11-18(15(2)13-14)27-24(30)20-19-5-3-4-12-28(19)22(21(20)26)23(29)16-7-9-17(25)10-8-16/h3-13H,26H2,1-2H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSUPLRQXZAWWPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-3-(4-chlorobenzoyl)-N-(2,4-dimethylphenyl)indolizine-1-carboxamide

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